Methyl 4-acetyl-2-methoxybenzoate

Descripción general

Descripción

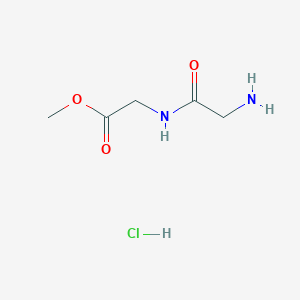

“Methyl 4-acetyl-2-methoxybenzoate” is a chemical compound with the molecular formula C11H13NO4 . It is also known by other names such as “Methyl 4-acetamido-2-methoxybenzoate” and "Benzoic acid, 4-(acetylamino)-2-methoxy-, methyl ester" .

Molecular Structure Analysis

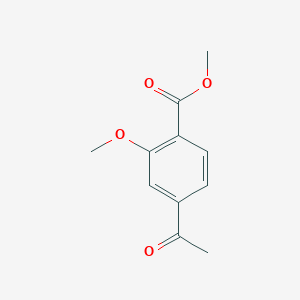

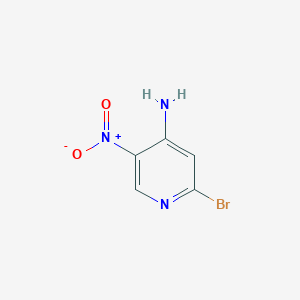

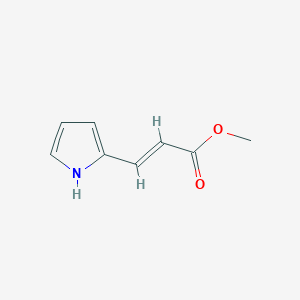

The molecular structure of “Methyl 4-acetyl-2-methoxybenzoate” consists of a benzene ring substituted with an acetyl group, a methoxy group, and a methyl ester group . The average mass of the molecule is 223.225 Da .Physical And Chemical Properties Analysis

“Methyl 4-acetyl-2-methoxybenzoate” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Repellency Research

Research has shown that certain benzoate compounds exhibit repellent properties against pests like bed bugs . Methyl 4-acetyl-2-methoxybenzoate could potentially be studied for its efficacy as a repellent, contributing to the development of safer and more effective pest control solutions.

Safety And Hazards

While specific safety and hazard information for “Methyl 4-acetyl-2-methoxybenzoate” is not available, related compounds like “Methyl 4-methoxybenzoate” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

methyl 4-acetyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)8-4-5-9(11(13)15-3)10(6-8)14-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVVANVGEMKEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetyl-2-methoxybenzoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)